

Thermochemical properties of (R)-(-)-Hexahydromandelic acid

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Compound of Interest

Compound Name: (R)-(-)-Hexahydromandelic acid

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An In-depth Technical Guide to the Thermochemical Properties of **(R)-(-)-Hexahydromandelic Acid**

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Hexahydromandelic acid, a chiral derivative of mandelic acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds.^[1] A comprehensive understanding of its thermochemical properties—such as the enthalpies of formation, combustion, and sublimation—is fundamental for process development, safety assessment, and computational modeling in drug discovery. This guide provides a robust framework for the experimental determination of these critical parameters. While direct, peer-reviewed thermochemical data for this specific molecule is not readily available in public literature, this whitepaper outlines the authoritative, self-validating experimental workflows required to obtain these values. We will detail the methodologies, explain the scientific rationale behind procedural choices, and provide comparative data from the parent compound, mandelic acid, to offer a valuable point of reference.

Introduction to (R)-(-)-Hexahydromandelic Acid

(R)-(-)-Hexahydromandelic acid, with the chemical formula $C_8H_{14}O_3$, is a saturated derivative of mandelic acid, featuring a cyclohexane ring instead of a benzene ring.^[1] This structural modification significantly alters its physical and chemical properties, including lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry. The molecule's chirality is of paramount importance, as stereochemistry dictates biological activity and interaction with chiral targets like enzymes and receptors.^[1]

Accurate thermochemical data is indispensable for:

- **Process Safety and Hazard Analysis:** Understanding the energy released during combustion or decomposition is critical for safe handling and scale-up.
- **Reaction Calorimetry:** Designing and optimizing synthetic routes requires knowledge of reaction enthalpies.
- **Computational Chemistry:** Experimental data serves as a benchmark for validating and refining theoretical models (e.g., QSPR, quantum mechanics) used to predict properties of new drug candidates.^[2]
- **Crystal Engineering and Polymorph Screening:** The enthalpy of sublimation is directly related to the lattice energy of the crystal, providing insights into intermolecular forces and solid-state stability.^[3]

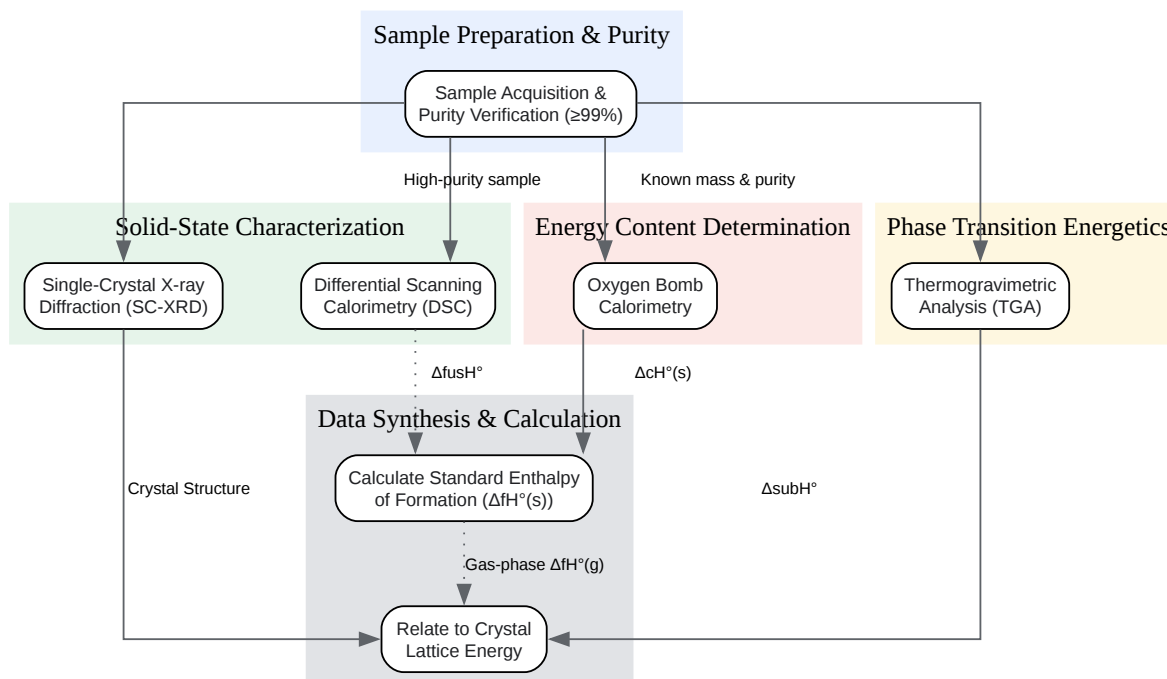
Physicochemical and Structural Properties

A summary of the known properties of **(R)-(-)-Hexahydromandelic acid** is presented below. This data forms the baseline for further thermochemical investigation.

Property	Value	Source(s)
Chemical Formula	C ₈ H ₁₄ O ₃	[1]
Molecular Weight	158.19 g/mol	
CAS Number	53585-93-6	
Appearance	White to off-white crystalline solid	[1]
Melting Point (mp)	127-129 °C	
Optical Purity (ee)	≥ 99% (GLC)	

A Validated Workflow for Thermochemical Characterization

The following section details a comprehensive experimental protocol for determining the core thermochemical properties of **(R)-(-)-Hexahydromandelic acid**. The workflow is designed to ensure data integrity and reproducibility.



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References

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- 2. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]
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